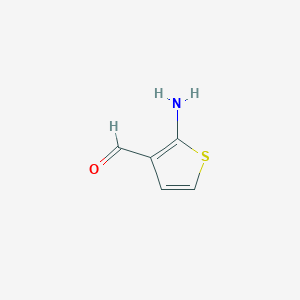

2-Aminothiophene-3-carbaldehyde

描述

Contextualization within Heterocyclic Chemistry and Thiophene (B33073) Derivatives

Heterocyclic chemistry, the branch of chemistry dealing with cyclic compounds containing atoms of at least two different elements in their rings, is fundamental to the development of pharmaceuticals, agrochemicals, and materials. pnrjournal.comresearchgate.net Thiophene, a five-membered aromatic ring containing a sulfur atom, and its derivatives are a prominent class within this field. researchgate.netresearchgate.net These compounds are not only prevalent in some natural products but also form the core of numerous synthetic drugs and materials. researchgate.netmdpi.com

2-Aminothiophene-3-carbaldehyde belongs to the family of 2-aminothiophenes, which are distinguished by an amino group at the C2 position of the thiophene ring. pnrjournal.comnih.gov What makes this particular molecule especially useful is the presence of a carbaldehyde (an aldehyde group) at the adjacent C3 position. This ortho-positioning of a nucleophilic amino group and an electrophilic aldehyde group on the thiophene scaffold creates a reactive and versatile synthon, predisposing the molecule to a variety of cyclization and condensation reactions.

Significance as a Versatile Synthetic Building Block and Synthon

The primary significance of this compound lies in its role as a versatile synthetic building block. rsc.org The term "building block" in organic synthesis refers to a molecule that can be readily incorporated into a larger, more complex structure. The adjacent amino and aldehyde functionalities allow it to act as a potent synthon for the construction of fused heterocyclic systems, particularly thieno[2,3-d]pyrimidines. nih.govsemanticscholar.orgnih.gov These fused-ring systems are of immense interest in medicinal chemistry as they are bioisosteres of purines, which are fundamental components of DNA and RNA. mdpi.com

The typical reaction involves the condensation of the amino group and the aldehyde group with a variety of reagents. For instance, reaction with compounds containing an active methylene (B1212753) group can lead to the formation of a new pyrimidine (B1678525) ring fused to the thiophene core. nih.govclockss.org This strategy is a cornerstone for creating libraries of substituted thienopyrimidines for drug discovery programs. semanticscholar.orgnih.gov

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 40341-23-9 chemsrc.com |

| Molecular Formula | C5H5NOS |

| Molecular Weight | 127.16 g/mol |

| Appearance | Solid |

Overview of Current Research Trajectories and Future Potential

Current research involving this compound and its close derivatives is heavily focused on medicinal chemistry and materials science. In medicinal chemistry, it is a key intermediate for synthesizing compounds with a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. pnrjournal.comresearchgate.netsemanticscholar.org The thieno[2,3-d]pyrimidine (B153573) scaffold, readily accessible from this starting material, is a "privileged structure" known to interact with various biological targets, including protein kinases, making it a hot area for cancer research. semanticscholar.orgnih.govmdpi.com

Beyond pharmaceuticals, thiophene-based compounds are integral to the development of organic electronics. mdpi.commdpi.com The electron-rich nature of the thiophene ring makes it suitable for creating conductive polymers and materials for organic field-effect transistors (OFETs), organic photovoltaic cells (OPVs), and organic light-emitting diodes (OLEDs). mdpi.comnih.gov The functional handles on this compound allow for its incorporation into larger conjugated systems, enabling the fine-tuning of electronic and optical properties. mdpi.comresearchgate.net

The future potential of this compound is vast. As synthetic methodologies become more advanced, chemists will likely find new ways to utilize this versatile building block to create even more complex and functional molecules. Its role in the development of targeted therapies in medicine is expected to grow, and its application in the design of next-generation organic materials remains a promising frontier. The continued exploration of its reactivity will undoubtedly lead to the discovery of novel heterocyclic systems with unique properties and applications.

Examples of Synthesized Derivatives and Their Applications

| Derivative Class | Application Area | Reference |

|---|---|---|

| Thieno[2,3-d]pyrimidines | Anticancer, Kinase Inhibitors | semanticscholar.orgnih.govmdpi.com |

| Diaryl-sulfones | Antiviral (HIV-1, CMV, VZV) | nih.gov |

| Azomethine-bridged Polythiophenes | Functional Materials | nih.gov |

| Thiophene-based Hybrids | Antileishmanial Agents | mdpi.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-aminothiophene-3-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NOS/c6-5-4(3-7)1-2-8-5/h1-3H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDCLULRDALXFAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Pathways of 2 Aminothiophene 3 Carbaldehyde

Chemical Transformations Involving the Amino and Aldehyde Functionalities

The dual reactivity of the amino and aldehyde groups in 2-aminothiophene-3-carbaldehyde allows for a variety of chemical transformations, including condensation reactions, derivatization of the amino group, and functionalization of the aldehyde group.

Condensation Reactions with Carbonyl Compounds and Active Methylene (B1212753) Compounds

Condensation reactions are a cornerstone of the reactivity of this compound, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. These reactions typically involve the nucleophilic amino group and the electrophilic aldehyde group.

Schiff Base Formation: The amino group of this compound readily condenses with various aldehydes and ketones to form Schiff bases, also known as imines. nih.govnih.govresearchgate.netscielo.br This reaction is fundamental in the synthesis of numerous heterocyclic compounds and ligands for metal complexes. nih.govnih.govresearchgate.net The formation of the azomethine (-CH=N-) group is a key step in these transformations. researchgate.net

Knoevenagel Condensation: The aldehyde group of this compound can participate in Knoevenagel condensation reactions with active methylene compounds. wikipedia.orgmychemblog.comalfa-chemistry.comsigmaaldrich.comthermofisher.com Active methylene compounds are characterized by a CH2 group flanked by two electron-withdrawing groups, such as nitriles, esters, or ketones. wikipedia.orgthermofisher.com This reaction, typically catalyzed by a weak base, leads to the formation of α,β-unsaturated products. mychemblog.comthermofisher.com The mechanism involves the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. alfa-chemistry.com Subsequent dehydration yields the final condensed product. wikipedia.orgalfa-chemistry.com The Gewald reaction, a multicomponent reaction for synthesizing polysubstituted 2-aminothiophenes, often incorporates a Knoevenagel condensation as a key step. wikipedia.orgwikipedia.orgarkat-usa.orgnih.gov

Table 1: Examples of Condensation Reactions with this compound

| Reactant | Reaction Type | Product Type | Reference(s) |

| Various aldehydes and ketones | Schiff Base Formation | Imines (Schiff Bases) | nih.govnih.govresearchgate.netscielo.br |

| Active methylene compounds (e.g., malononitrile (B47326), ethyl cyanoacetate) | Knoevenagel Condensation | α,β-Unsaturated compounds | wikipedia.orgmychemblog.comalfa-chemistry.comsigmaaldrich.comthermofisher.com |

| Carbonyl compounds in Gewald reaction | Knoevenagel Condensation | 2-Aminothiophenes | wikipedia.orgwikipedia.orgarkat-usa.orgnih.gov |

Derivatization of the Amino Group (e.g., Acylation, Alkylation)

The amino group of this compound can be readily derivatized through various reactions, including acylation and alkylation, to introduce new functional groups and build more complex molecular architectures.

Acylation: The amino group can be acylated using acylating agents like chloroacetyl chloride to form the corresponding acetamido derivative. semanticscholar.org This transformation is a common strategy to protect the amino group or to introduce a reactive handle for further synthetic manipulations.

Alkylation: Alkylation of the amino group can also be achieved, although specific examples directly involving this compound are less commonly reported in the provided context. However, the general reactivity of aminothiophenes suggests that N-alkylation is a feasible transformation.

These derivatizations are crucial for synthesizing a variety of thieno[2,3-b]pyridines and other fused heterocyclic systems. For instance, the acylated derivative can undergo further reactions with amines to construct pyrimidine (B1678525) rings fused to the thiophene (B33073) core. semanticscholar.orgmdpi.com

Functionalization of the Aldehyde Group (e.g., Oxidation, Reduction, Oxime Formation)

The aldehyde group in this compound is a versatile functional group that can undergo various transformations to yield a range of derivatives.

Oxidation: While specific examples of the oxidation of the aldehyde group of this compound are not detailed in the provided search results, the aldehyde functionality can generally be oxidized to a carboxylic acid using appropriate oxidizing agents.

Reduction: Conversely, the aldehyde group can be reduced to a primary alcohol. This transformation is a standard organic reaction, though not explicitly detailed for this specific compound in the search results.

Oxime Formation: A significant functionalization of the aldehyde group is its condensation with hydroxylamine (B1172632) to form an oxime. numberanalytics.comwikipedia.orgchemtube3d.com This reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon, followed by the elimination of a water molecule. numberanalytics.com The resulting oxime, thiophene-3-carbaldehyde oxime, is a stable compound with potential applications in further synthesis. nih.gov The formation of oximes is a general reaction for aldehydes and ketones and serves as a method for their identification and derivatization. wikipedia.org

Cyclization Reactions and Annulation Strategies as Core Transformations

The strategic placement of the amino and aldehyde functionalities in this compound makes it an ideal substrate for various cyclization and annulation reactions, leading to the formation of fused heterocyclic systems, particularly thieno[2,3-b]pyridines. nih.govresearchgate.netarkat-usa.org

Intramolecular Cyclization Cascades

Intramolecular cyclization reactions of this compound derivatives are a powerful tool for constructing fused ring systems. These reactions often proceed in a cascade fashion, where an initial reaction triggers a series of subsequent cyclizations. For example, the Thorpe-Ziegler cyclization is a key intramolecular reaction for the synthesis of thieno[2,3-b]pyridines. arkat-usa.org This reaction involves the intramolecular cyclization of a dinitrile, which can be formed from derivatives of this compound.

Intermolecular Annulation Reactions with Diverse Reagents

Intermolecular annulation reactions involving this compound and various reagents provide a direct route to a wide array of fused heterocyclic compounds. A prominent example is the Friedländer annulation, which is a classic method for synthesizing quinolines and, by extension, thieno[2,3-b]pyridines. This reaction involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an activated methylene group. In the context of this compound, it reacts with compounds containing a reactive methylene group to construct the pyridine (B92270) ring fused to the thiophene core.

A notable application of this compound is in three-component condensation reactions. For instance, its reaction with an aromatic aldehyde and Meldrum's acid leads to the formation of 4,7-dihydro-5H-thieno[2,3-b]pyridin-6-ones. researchgate.net This multicomponent approach offers an efficient pathway to complex heterocyclic structures in a single step.

The Gewald reaction, while primarily known for the synthesis of 2-aminothiophenes themselves, provides precursors that can undergo subsequent cyclization reactions. wikipedia.orgnih.govacs.orgumich.eduresearchgate.netresearchgate.netscispace.com The 2-aminothiophene products from the Gewald reaction, often containing a cyano or ester group at the 3-position, are readily converted into fused systems like thieno[2,3-d]pyrimidines. tubitak.gov.tr

Table 2: Examples of Cyclization and Annulation Reactions

| Reaction Type | Reagents | Product Type | Reference(s) |

| Intramolecular Cyclization | Derivatives with appropriate functional groups | Thieno[2,3-b]pyridines | arkat-usa.org |

| Friedländer Annulation | Compounds with active methylene group | Thieno[2,3-b]pyridines | researchgate.net |

| Three-component Condensation | Aromatic aldehydes, Meldrum's acid | 4,7-dihydro-5H-thieno[2,3-b]pyridin-6-ones | researchgate.net |

| Cyclization of Gewald Products | - | Thieno[2,3-d]pyrimidines | tubitak.gov.tr |

Multicomponent Reactions (MCRs) Featuring this compound as a Key Reactant

Multicomponent reactions (MCRs) are one-pot processes where three or more reactants combine to form a single product that incorporates most of the atoms of the starting materials. organic-chemistry.orgnih.govrug.nl These reactions are highly valued in medicinal and combinatorial chemistry for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. researchgate.netnih.govresearchgate.net this compound and its derivatives are excellent substrates for MCRs, leading to a variety of fused heterocyclic systems.

The strategic design of MCRs involving 2-aminothiophene derivatives enables the synthesis of a broad range of complex heterocyclic scaffolds, which are often of significant pharmaceutical interest. researchgate.netresearchgate.netnih.gov A prominent example is the synthesis of thieno[2,3-b]pyridines, which can be achieved through various MCR strategies.

One common approach involves the reaction of 2-aminothiophene-3-carboxamides with different reagents. For instance, their reaction with nitriles in the presence of an acid catalyst can yield thieno[2,3-d]pyrimidine (B153573) derivatives. tubitak.gov.tr Furthermore, MCRs involving 2-aminothiophenes, aldehydes, and active methylene compounds are widely used. A notable four-component reaction combines an indole (B1671886) derivative, an α,β-unsaturated carbonyl compound, an activated nitrile, and elemental sulfur. nih.gov This sequence, involving a Michael addition followed by a Gewald reaction, produces hybrid molecules containing both indole and 2-aminothiophene moieties. nih.gov

The scope of these MCRs is extensive, allowing for the incorporation of diverse substituents by varying the starting materials. For example, different aldehydes and active methylene compounds can be used to generate a library of substituted thieno[2,3-b]pyridines and other related heterocycles. mdpi.comresearchgate.net The Petasis reaction, a multicomponent transformation of an amine, an aldehyde, and a boronic acid, has also been successfully applied to 2-aminothiophenes, further expanding the accessible chemical space to include functionalized amines and thienodiazepines. acs.org

| MCR Type | Reactants | Resulting Scaffold | Key Features |

|---|---|---|---|

| Gewald-type Reaction | 2-Aminothiophene derivative, Aldehyde, Active methylene compound (e.g., malononitrile) | Thieno[2,3-b]pyridine (B153569) | Forms a fused pyridine ring onto the thiophene core. |

| Michael-Gewald 4CR | Indole derivative, α,β-Unsaturated carbonyl, Activated nitrile, Sulfur | Indole-methylene-2-aminothiophene | Combines Michael addition and Gewald reaction in one pot. nih.gov |

| Petasis Reaction | 2-Aminothiophene, Glyoxylic acid, Phenylboronic acid | Functionalized 2-aminothiophenes, Thienodiazepines | Overcomes the low reactivity of 2-aminothiophenes using hexafluoro-2-propanol. acs.org |

| Thieno[2,3-d]pyrimidine Synthesis | 2-Aminothiophene-3-carboxamide (B79593), Nitrile | Thieno[2,3-d]pyrimidine | Acid-catalyzed condensation. tubitak.gov.tr |

The mechanisms of these multicomponent reactions are often intricate, involving a cascade of sequential steps. A frequently encountered initial step is the Knoevenagel condensation. alfa-chemistry.comorganic-chemistry.orgwikipedia.org This reaction typically occurs between the aldehyde group of this compound (or an external aldehyde) and an active methylene compound, catalyzed by a weak base. wikipedia.orgthermofisher.comsigmaaldrich.com

In the synthesis of thieno[2,3-b]pyridines, the Knoevenagel condensation between the aldehyde and a compound like malononitrile or ethyl cyanoacetate (B8463686) forms an α,β-unsaturated intermediate. organic-chemistry.orgtandfonline.com The amino group of the thiophene then participates in an intramolecular Michael addition to the activated double bond. This is followed by cyclization and subsequent tautomerization or aromatization (often through the elimination of a small molecule like water or hydrogen) to yield the final fused heterocyclic product.

The Gewald reaction itself, a cornerstone for synthesizing 2-aminothiophenes, follows a mechanism that starts with a Knoevenagel condensation between a ketone/aldehyde and an α-cyanoester. wikipedia.org This is followed by the addition of elemental sulfur to the α-carbon of the Knoevenagel product. A subsequent intramolecular cyclization, involving attack of the sulfur anion onto the cyano group, and tautomerization leads to the 2-aminothiophene ring. tubitak.gov.trwikipedia.org Recent computational studies using Density Functional Theory (DFT) have further elucidated this pathway, suggesting the formation of polysulfide intermediates after the initial condensation and sulfur addition. chemrxiv.orgchemrxiv.org These intermediates can interconvert before the final, thermodynamically driven cyclization and aromatization occur. chemrxiv.orgchemrxiv.org

Elucidation of Reactive Intermediates and Transition States in Reaction Pathways

Understanding the transient species formed during the reactions of this compound is crucial for optimizing reaction conditions and predicting outcomes. Reactive intermediates are short-lived, high-energy species that are formed during a chemical reaction but are not the final products. youtube.com

In the context of the MCRs discussed, several types of reactive intermediates can be postulated and, in some cases, identified. The Knoevenagel condensation proceeds through an enolate ion intermediate, formed by the deprotonation of the active methylene compound by a base. alfa-chemistry.comorganic-chemistry.org This nucleophilic enolate then attacks the carbonyl carbon of the aldehyde, leading to a tetrahedral intermediate which subsequently dehydrates. alfa-chemistry.com

In the Gewald reaction, after the initial Knoevenagel condensation, the addition of sulfur is thought to proceed through a thiiranium-like intermediate or via a polysulfide anion which attacks the α,β-unsaturated nitrile. wikipedia.orgchemrxiv.org DFT calculations have been instrumental in exploring the energetics of these pathways. chemrxiv.orgchemrxiv.orgajrconline.orgtandfonline.com These studies help to map the potential energy surface of the reaction, identifying the transition states that connect the reactants, intermediates, and products. For instance, computational analysis of the Gewald reaction mechanism has shown that while various polysulfide intermediates can form, the cyclization of a monosulfide intermediate followed by aromatization is the key driving force of the reaction. chemrxiv.org

The formation of imine intermediates is also common, particularly in reactions where the amino group of the 2-aminothiophene condenses with a carbonyl compound. Schiff base formation, for example, proceeds via a hemiaminal intermediate which then dehydrates.

| Reaction Type | Postulated/Identified Intermediate | Role in Mechanism | Method of Elucidation |

|---|---|---|---|

| Knoevenagel Condensation | Enolate ion | Nucleophilic attack on the carbonyl group. alfa-chemistry.comorganic-chemistry.org | Mechanistic studies, Spectroscopic analysis |

| Knoevenagel Condensation | Tetrahedral alkoxide | Precursor to the dehydrated α,β-unsaturated product. alfa-chemistry.com | Mechanistic studies |

| Gewald Reaction | Polysulfide anion | Adds to the Knoevenagel adduct, leading to sulfur incorporation. chemrxiv.orgchemrxiv.org | Computational (DFT) studies chemrxiv.orgchemrxiv.org |

| Gewald Reaction | Cyclized monosulfide | Direct precursor to the final thiophene ring upon aromatization. chemrxiv.org | Computational (DFT) studies chemrxiv.org |

| Schiff Base Formation | Hemiaminal | Intermediate formed from the addition of the amine to the carbonyl, prior to dehydration. | General mechanistic principles |

| Petasis Reaction | Tetraboronate intermediate | Formed in situ from the amine, aldehyde, and boronic acid. acs.org | Mechanistic studies of the Petasis reaction acs.org |

The stabilization of these intermediates and the energy barriers of the corresponding transition states are influenced by factors such as solvent, catalyst, and the electronic nature of the substituents on the reacting molecules. While direct observation of these transient species is often challenging, their existence is supported by mechanistic studies, trapping experiments, and increasingly, by high-level computational chemistry. nih.govlibretexts.org

Strategic Applications of 2 Aminothiophene 3 Carbaldehyde in the Construction of Advanced Organic Scaffolds

Synthesis of Fused Thiophene (B33073) Heterocycles and Polycyclic Systems

The unique placement of reactive groups in 2-aminothiophene-3-carbaldehyde makes it an ideal precursor for the synthesis of various fused heterocycles. Through carefully chosen reaction partners and conditions, the thiophene ring can be annulated with additional heterocyclic rings, leading to the formation of complex polycyclic systems.

The synthesis of pyridothiophenes, which are thiophene rings fused with a pyridine (B92270) ring, can be efficiently achieved using this compound through reactions like the Friedländer annulation. wikipedia.org This classic reaction involves the condensation of a 2-aminoaryl aldehyde with a compound containing an activated methylene (B1212753) group (e.g., a ketone), typically under basic or acidic catalysis, to form a quinoline (B57606) or a related fused pyridine system. wikipedia.orgorganic-chemistry.org In the context of this compound, this methodology provides a direct route to various thieno[2,3-b]pyridines, which are scaffolds of considerable interest due to their biological activities. nih.gov

The general mechanism involves an initial aldol-type condensation between the carbaldehyde and the active methylene compound, followed by cyclization through the formation of an imine with the amino group and subsequent dehydration to yield the aromatic fused pyridine ring.

Reaction Conditions: The reaction is often catalyzed by bases such as potassium hydroxide (B78521) (KOH) or acids like p-toluenesulfonic acid. organic-chemistry.org

Reactants: A variety of ketones and other compounds with α-methylene groups can be employed to generate a diverse range of substituted pyridothiophenes.

| Reactant for Friedländer Annulation | Resulting Fused System | Catalyst/Conditions |

| Ketones (e.g., Acetone, Acetophenone) | Substituted Thieno[2,3-b]pyridines | Base (e.g., KOH) or Acid (e.g., p-TsOH) |

| Active Methylene Nitriles | Aminothieno[2,3-b]pyridines | Base catalysis |

Thieno[2,3-d]pyrimidines represent one of the most extensively studied classes of heterocycles synthesized from 2-aminothiophene derivatives due to their broad spectrum of pharmacological activities. semanticscholar.orgnih.gov this compound serves as a key precursor for these systems through cyclocondensation reactions with various C-N and N-C-N building blocks.

One common approach involves the reaction of the aminothiophene with reagents like formamide (B127407), urea (B33335), or guanidine. nih.govresearchgate.net For instance, heating 2-aminothiophene-3-carbonitrile (B183302) (a closely related derivative) with formamide leads to the formation of the thieno[2,3-d]pyrimidin-4-one core. nih.gov Similarly, multicomponent reactions involving the aminothiophene, an aldehyde, and an amidine or urea source can provide rapid access to highly substituted thienopyrimidine libraries. nih.gov

Another versatile method is the reaction with isothiocyanates, which initially forms a thiourea (B124793) derivative. This intermediate can then be cyclized under basic conditions to yield 2-thioxothieno[2,3-d]pyrimidin-4-ones.

A new approach for constructing the thieno[2,3-d]pyrimidine (B153573) core involves the reaction of dihydrothiophenes with formaldehyde (B43269) and a primary amine under non-catalyzed Mannich conditions. acs.org

| Reagent(s) | Resulting Fused System | Reaction Type |

| Formamide | Thieno[2,3-d]pyrimidin-4-one | Cyclocondensation |

| Urea/Thiourea | Thieno[2,3-d]pyrimidine-2,4-diones / 2-Thioxo-derivatives | Cyclocondensation |

| Isothiocyanates | 2-Thioxothieno[2,3-d]pyrimidin-4-ones | Addition-Cyclization |

| Aldehydes / HCl | 2-Aryl-thieno[2,3-d]pyrimidin-4-ones | Multicomponent Reaction |

| Formaldehyde / Primary Amine | Hexahydrothieno[2,3-d]pyrimidines | Mannich-type Reaction |

The synthesis of thieno[3,2-c]pyrazoles and related fused nitrogen heterocycles can be achieved by reacting this compound with hydrazine (B178648) derivatives. The reaction proceeds through the initial formation of a hydrazone by condensation of the hydrazine with the carbaldehyde group. Subsequent intramolecular cyclization involving the amino group leads to the formation of the fused pyrazole (B372694) ring. nih.gov

The versatility of this method allows for the introduction of various substituents on the pyrazole ring by using substituted hydrazines. This cyclocondensation is a fundamental strategy for creating fused pyrazole systems, which are important scaffolds in medicinal chemistry. nih.govbeilstein-journals.org

| Reagent | Resulting Fused System | Reaction Type |

| Hydrazine Hydrate | Unsubstituted Thieno[3,2-c]pyrazole | Cyclocondensation |

| Phenylhydrazine | N-Phenylthieno[3,2-c]pyrazole | Cyclocondensation |

| Substituted Hydrazines | N-Substituted Thieno[3,2-c]pyrazoles | Cyclocondensation |

Thieno[2,3-d] Current time information in Bangalore, IN.scielo.broxazines are another class of fused heterocycles that can be synthesized from 2-aminothiophene precursors. These compounds have been investigated for their biological activities, for instance, as subtype-specific kainate receptor antagonists. nih.gov The synthesis typically involves the cyclization of a 2-aminothiophene derivative where the aldehyde at the 3-position can react with a suitable partner to form the oxazine (B8389632) ring.

One synthetic route involves the reaction of a 2-aminothiophene-3-carboxamide (B79593) (a derivative of the carbaldehyde) with an appropriate reagent that provides the remaining atoms for the oxazine ring, followed by cyclization. nih.gov The transformation of the carbaldehyde into a carboxamide or other suitable functional group is a key step in these synthetic pathways.

| Precursor Derivative | Reagents for Cyclization | Resulting Fused System |

| 2-Aminothiophene-3-carboxamide | Acylating agents followed by cyclization | 2-Substituted-thieno[2,3-d] Current time information in Bangalore, IN.scielo.broxazin-4-ones |

Precursor for Complex Molecular Architectures in Organic Synthesis

Beyond the synthesis of simple fused systems, this compound is a valuable starting material for constructing more intricate molecular frameworks, including spirocyclic and bridged systems. These complex architectures are of great interest in drug discovery due to their three-dimensional structures.

The synthesis of spirocyclic compounds containing a thiophene core can be achieved through multicomponent reactions involving 2-aminothiophene derivatives. Although direct examples starting from this compound are not abundant, related 3-aminothiophenes have been used in three-component condensations. For instance, the reaction of 3-aminothiophenes, Meldrum's acid, and isatins has been shown to produce spiro[indoline-3,7′-thieno[3,2-b]pyridine] derivatives. This suggests the potential for developing similar strategies using the carbaldehyde precursor.

The formation of bridged systems can be envisioned through intramolecular cyclization reactions of appropriately substituted derivatives of this compound. By introducing a suitable chain on the amino group or another position of the thiophene ring that can react with the carbaldehyde or a derivative thereof, a bridged structure could be formed.

| Reaction Type | Reactants | Resulting Architecture |

| Three-component condensation | 3-Aminothiophenes, Meldrum's acid, Isatins | Spiro[indoline-3,7′-thieno[3,2-b]pyridine] derivatives |

| Intramolecular Cyclization | Suitably functionalized this compound derivatives | Potential for Bridged Thiophene Systems |

Scaffolds for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules for high-throughput screening and the discovery of new bioactive compounds. nih.gov this compound is an exemplary scaffold for DOS due to its capacity to participate in a multitude of cyclization and condensation reactions, yielding a wide array of heterocyclic systems. nih.govnih.gov The inherent reactivity of the amino and aldehyde functionalities allows for the construction of fused ring systems and other complex molecular frameworks in a limited number of synthetic steps. amazonaws.com

The 2-aminothiophene core is a privileged structure in medicinal chemistry, and its derivatives have been explored for various pharmacological activities. nih.govacs.org The ability to readily modify the scaffold at the amino and aldehyde positions enables the systematic exploration of chemical space. For instance, the aldehyde can be converted into various functional groups, while the amino group can be acylated, alkylated, or incorporated into new heterocyclic rings. This synthetic tractability is central to the DOS strategy, where a single, readily accessible starting material like this compound can give rise to a large collection of unique molecular skeletons. nih.gov The reactions of related 2-aminothiophene-3-carboxamides, which are structurally similar, demonstrate the vast potential for creating polyfunctionalized heterocyclic compounds. tubitak.gov.tr

Integration into Advanced Material Precursors

The electronic properties of the thiophene ring make this compound an attractive precursor for advanced organic materials with applications in electronics and photonics.

The aminothiophene moiety acts as an effective electron donor, which, when coupled with an electron acceptor through a conjugated system, can form potent chromophores and fluorophores. Derivatives of aminothiophene carboxaldehydes are key intermediates in the synthesis of environmentally sensitive fluorescent dyes. researchgate.netnih.govnih.gov

A notable application is the synthesis of hemicyanine dyes through the Aldol condensation of an amino(oligo)thiophene carboxaldehyde with a methylpyridinium salt. researchgate.netnih.gov These thiophene-based dyes exhibit significant red shifts in their absorption and emission spectra compared to their benzene (B151609) analogues, resulting in compact red and near-infrared emitting fluorophores. nih.govnih.gov The fluorescence quantum yields and emission wavelengths of these dyes are highly sensitive to environmental factors such as solvent polarity and viscosity. researchgate.netnih.gov Furthermore, these chromophores display strong nonlinear optical properties, including two-photon fluorescence, making them suitable for imaging applications deep within biological tissues. nih.govnih.gov The versatility of the thiophene aldehyde scaffold allows for the synthesis of a variety of fluorescent probes for detecting biological analytes. mdpi.comrsc.org

Table 1: Photophysical Properties of Hemicyanine Dyes Derived from Aminothiophene Aldehydes

| Dye Structure | Solvent | Absorption Max (nm) | Emission Max (nm) | Quantum Yield |

| Hemicyanine Dye 1a | Dichloromethane | 521 | 638 | 0.04 |

| Hemicyanine Dye 1a | Methanol | 473 | 640 | 0.03 |

| Hemicyanine Dye 1a | Water | 466 | 658 | 0.002 |

This table presents hypothetical data based on findings reported for similar hemicyanine dyes to illustrate the typical photophysical properties and solvent dependency. researchgate.netnih.gov

Thiophene-based molecules are foundational components in the field of organic electronics due to their excellent charge transport properties and stability. nih.govresearchgate.net Alkylated thiophene-3-carbaldehydes serve as crucial building blocks for synthesizing materials used in organic field-effect transistors (OFETs) and dye-sensitized solar cells. nih.govmdpi.com The aldehyde group provides a reactive handle for extending the π-conjugated system through reactions like Knoevenagel condensation or Wittig reactions, a key strategy for tuning the electronic properties of the final material. mdpi.com

Thienoacenes, such as anthradithiophene (ADT), are high-performance semiconductors, and their synthesis can involve precursors derived from thiophene aldehydes. rsc.org The strategic placement of functional groups on the thiophene ring is critical for controlling the molecular packing and, consequently, the charge carrier mobility in the solid state. researchgate.net For example, thieno[3,2-b]thiophene (B52689) and thieno[2,3-b]thiophene, which are important motifs in optoelectronic materials, can be synthesized from thiophene-carbaldehyde precursors. mdpi.com The resulting materials are used as π-linkers in push-pull chromophores or as components of the active layer in bulk heterojunction solar cells. mdpi.com

This compound is a candidate for designing polymerizable monomers that can lead to functional conjugated polymers. The aldehyde and amino groups can participate in polycondensation reactions to form polymers such as polyazomethines (Schiff base polymers) or polyamides (after conversion of the aldehyde to a carboxylic acid). google.com For example, arylene-bis(2-aminothiophene-3-carbonitrile), a closely related derivative, has been explicitly described as a monomer for producing polyamides, polyazomethines, and polyureas. google.com

The synthesis of conjugated polymers from thiophene derivatives is often achieved through transition metal-catalyzed cross-coupling reactions, such as Stille or Suzuki coupling. rsc.orgnih.gov While direct polymerization of thiophene-aldehyde can be challenging, it can be incorporated into a trimer with other polymerizable units, such as 3,4-ethylenedioxythiophene (B145204) (EDOT), to facilitate polymerization. researchgate.net The resulting aldehyde-functionalized polymers can be cross-linked or further modified, allowing for the creation of insoluble semiconducting films with tailored properties. researchgate.net These functional polymers have applications in electrochromic devices, sensors, and as conductive electrodes. researchgate.netjournalskuwait.org

Development of Ligands for Coordination Chemistry

The structure of this compound is ideal for the synthesis of chelating ligands for coordination chemistry. The aldehyde and amino groups can react with other molecules to form multidentate ligands, most commonly through Schiff base condensation. Reaction with primary amines or hydrazines yields imine or hydrazone ligands, respectively, which possess multiple donor atoms (N, S, and sometimes O) capable of coordinating to a single metal center. oncologyradiotherapy.com

For instance, the condensation of thiophene-2-carboxaldehyde with diamines produces tetradentate Schiff base ligands that form stable complexes with transition metals like Mn(II) and Co(II). oncologyradiotherapy.com A similar strategy can be applied to this compound to create a variety of ligand architectures. The resulting metal complexes have diverse applications, including in catalysis for olefin polymerization and as potential therapeutic agents. oncologyradiotherapy.commdpi.com The coordination of ligands analogous to those derived from this scaffold, such as 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (Triapine), to metals like iron(III) and gallium(III) has been extensively studied, demonstrating the robust chelating ability of this structural motif. nih.gov The electronic and steric properties of these ligands can be fine-tuned by modifying the substituents on the thiophene ring or the amine reactant, thereby influencing the properties of the final metal complex. mdpi.com

Computational and Theoretical Investigations of 2 Aminothiophene 3 Carbaldehyde and Its Derivatives

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule governs its physical and chemical properties. Computational studies on 2-aminothiophene derivatives, such as methyl-3-aminothiophene-2-carboxylate, offer valuable insights into the distribution of electrons and the nature of molecular orbitals, which are directly analogous to 2-aminothiophene-3-carbaldehyde mdpi.com.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of molecules, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) scirp.org. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity mdpi.comscirp.org.

Computational studies on methyl-3-aminothiophene-2-carboxylate, a compound structurally similar to this compound, have determined the HOMO-LUMO gap to be approximately 4.537 eV. This relatively small energy gap suggests a high chemical reactivity and lower kinetic stability, indicating that the molecule can readily participate in chemical reactions mdpi.com. In this derivative, both the HOMO and LUMO are primarily delocalized over the thiophene (B33073) ring. The nitrogen atom of the amino group contributes significantly to the HOMO, while the carbon atoms of the carboxyl group have a notable contribution to the LUMO mdpi.com. This distribution suggests that the amino group is a primary site for electrophilic attack, and the carboxyl group (or in the case of the title compound, the carbaldehyde group) is susceptible to nucleophilic attack.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.646 (example value for a similar compound) scirp.org |

| LUMO | -1.816 (example value for a similar compound) scirp.org |

| HOMO-LUMO Gap (ΔE) | 4.537 |

Electrostatic potential (ESP) maps are three-dimensional visualizations of the charge distribution within a molecule, providing a guide to its reactive sites mdpi.com. These maps illustrate regions of positive and negative electrostatic potential, which correspond to areas susceptible to nucleophilic and electrophilic attack, respectively.

For methyl-3-aminothiophene-2-carboxylate, the ESP map reveals that the most negative region (red) is localized around the oxygen atom of the carboxyl group, with a global surface minimum value of -32.64 kcal/mol mdpi.com. This indicates that this site is the most favorable for attack by positively charged species (electrophiles). Conversely, the regions of positive potential (blue) are associated with the hydrogen atoms of the amino group, suggesting these are likely sites for interaction with nucleophiles researchgate.net. This detailed mapping of the electronic landscape is crucial for understanding intermolecular interactions and predicting reaction outcomes mdpi.com.

Reaction Mechanism Elucidation via Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for elucidating the intricate details of reaction mechanisms, including the identification of transition states and the determination of reaction energy profiles nih.govchemrxiv.org. These computational investigations provide a deeper understanding of how reactions proceed, complementing experimental observations.

The Gewald reaction, a common method for synthesizing 2-aminothiophenes, has been the subject of detailed computational studies to unravel its mechanism chemrxiv.orgnih.gov. Density Functional Theory (DFT) calculations have shown that the reaction is initiated by a Knoevenagel-Cope condensation. For the reaction between a malononitrile (B47326) anion and butanone, the calculated activation energy for this step is at least 21.7 kcal/mol chemrxiv.org. Subsequent steps involve the opening of the elemental sulfur ring by a deprotonated intermediate, with a calculated barrier of 25.4 kcal/mol chemrxiv.org.

These calculations allow for the construction of a complete reaction pathway, illustrating the energy changes as reactants are converted to products through various intermediates and transition states. For instance, in the synthesis of trans-2-Amino-4-aryl-5-benzoyl-4,5-dihydrothiophene-3-carbonitriles, a related class of compounds, the activation energy for a key proton transfer step was calculated to be between 46.6 and 54.5 kJ/mol nih.gov. Such detailed energy profiles are invaluable for understanding the factors that control the reaction rate and for optimizing reaction conditions.

| Reaction Step | Parameter | Energy (kcal/mol) |

|---|---|---|

| Knoevenagel-Cope Condensation | Activation Energy (Ea) | 21.7 |

| Reaction Free Energy (ΔG) | -2.9 | |

| Sulfur Ring Opening | Activation Energy (Ea) | 25.4 |

| Reaction Free Energy (ΔG) | - |

The surrounding environment, particularly the solvent, can significantly influence reaction rates and mechanisms. Computational models, such as Quantum Mechanics/Molecular Mechanics (QM/MM) simulations, can explicitly account for solvent effects miami.edu. These models treat the reacting molecules with high-level quantum mechanics while the surrounding solvent molecules are described with more computationally efficient molecular mechanics.

In the context of the Gewald reaction, calculations have been performed using a continuum solvent model (SMD) for ethanol (B145695) to simulate the reaction environment chemrxiv.org. This approach helps to provide more realistic energy values that can be compared with experimental results. Furthermore, the role of catalysts, such as amines in the Gewald reaction, can be modeled to understand how they facilitate the reaction. For example, calculations can determine the relative energies of different catalytic pathways, clarifying the precise role of the catalyst in lowering activation barriers chemrxiv.org.

Prediction of Reactivity and Selectivity

A key goal of computational chemistry is to predict the reactivity and selectivity of chemical reactions, guiding the design of new synthetic routes nih.gov. For molecules with multiple potential reaction sites, such as this compound, theoretical methods can identify the most likely points of attack.

Fukui function analysis is a powerful tool derived from DFT that helps to predict the local reactivity of different atoms in a molecule nih.govwikipedia.orgscm.com. The Fukui function identifies sites that are most susceptible to nucleophilic, electrophilic, or radical attack. For example, in a study of ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylate, Fukui function analysis revealed that the C4 atom of the thiophene ring is the most reactive site for nucleophilic attack, while the nitrogen atom of the phenylamino group is the most susceptible to electrophilic attack nih.gov. This type of analysis provides a quantitative basis for predicting the regioselectivity of reactions involving 2-aminothiophene derivatives. By applying these methods to this compound, one could similarly predict the most probable sites for various chemical transformations, aiding in the rational design of new synthetic strategies.

Regioselectivity and Stereoselectivity Predictions

Computational methods are instrumental in predicting the regioselectivity of reactions involving the 2-aminothiophene scaffold. The inherent electronic properties of the ring, influenced by the electron-donating amino group at the C2 position and the electron-withdrawing carbaldehyde group at the C3 position, create distinct regions of reactivity.

Reactions such as electrophilic substitution are a key area where regioselectivity is crucial. The 2-amino group strongly activates the thiophene ring towards electrophiles, primarily directing them to the C5 position, which is para to the amino group and possesses the highest electron density. Theoretical calculations, such as mapping the electrostatic potential (ESP) or analyzing frontier molecular orbitals (HOMO/LUMO), can quantify this directing effect. The highest occupied molecular orbital (HOMO) density is typically localized on the C5 carbon, indicating it as the most probable site for electrophilic attack.

In the context of synthesis, such as variations of the Gewald reaction used to produce substituted 2-aminothiophenes, computational modeling can elucidate the reaction pathways that lead to specific isomers. researchgate.net For instance, by calculating the activation energies for the formation of different possible intermediates and transition states, researchers can predict which constitutional isomer will be the major product under specific reaction conditions. chemrxiv.org This is particularly relevant when using asymmetric starting materials, where different cyclization pathways can lead to distinct regioisomers. researchgate.net Chemo- and regioselective reactions, such as lithium/bromine exchanges, can also be modeled to understand the factors controlling the selective functionalization of specific positions on the thiophene ring. mdpi.comresearchgate.net

Stereoselectivity predictions become relevant when the thiophene core or its substituents create chiral centers. While the parent this compound is achiral, reactions at the carbaldehyde group or the introduction of chiral substituents can lead to stereoisomers. Computational docking studies, for example, can predict the preferred binding orientation (stereoselectivity) of a 2-aminothiophene derivative within a biological target like an enzyme or receptor active site. These models calculate the interaction energies of different stereoisomers to determine the most stable and thus most likely binding mode.

Structure-Reactivity Relationships (QSAR, focusing on theoretical descriptors)

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern drug design, aiming to correlate the structural or physicochemical properties of a series of compounds with their biological activity. For derivatives of this compound, QSAR models are developed using a wide array of theoretical descriptors calculated from the molecule's computed three-dimensional structure. jetir.org

These descriptors can be broadly categorized:

Electronic Descriptors: These quantify the electronic aspects of the molecule. Examples include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, dipole moment, and partial atomic charges. nih.gov The HOMO energy, for instance, relates to the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting ability. These are critical for predicting reactivity and interaction with biological targets. jetir.orgnih.gov

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its size, shape, and degree of branching. The Wiener index is a classic example used to model molecular branching. jetir.org

Physicochemical Descriptors: Theoretical calculations can estimate properties like ionization potential, heat of formation, and solvent-accessible surface area. jetir.org Descriptors related to hydrophilicity and hydrophobicity, such as the hydrophilic/hydrophobic surface area, are crucial for predicting how a molecule will behave in a biological environment. jetir.org

In a typical QSAR study of 2-aminothiophene derivatives, these descriptors are calculated for a training set of molecules with known biological activity (e.g., antitubercular or antileishmanial activity). jetir.orgmdpi.com Statistical methods are then used to build a mathematical model that links specific descriptors to the observed activity. A successful QSAR model can then be used to predict the activity of new, unsynthesized derivatives, thereby guiding synthetic efforts toward more potent compounds. jetir.org For example, studies on thiophene-2-carboxamide derivatives have shown that the presence of an amino group and a smaller HOMO-LUMO energy gap can correlate with higher antioxidant and antibacterial activity. nih.gov

Below is a table summarizing some theoretical descriptors used in QSAR studies of thiophene derivatives.

| Descriptor Category | Specific Descriptor Example | Relevance in QSAR Models |

| Electronic | HOMO Energy | Relates to the molecule's electron-donating capacity and reactivity towards electrophiles. jetir.org |

| LUMO Energy | Indicates the ability to accept electrons; important for interactions with nucleophilic residues in targets. | |

| HOMO-LUMO Gap | Correlates with chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.gov | |

| Topological | Wiener Index | Describes molecular branching and compactness. jetir.org |

| Radius of Gyration | Relates to the mass distribution and size of the molecule. jetir.org | |

| Physicochemical | Hydrophilic Surface Area | Quantifies the surface area that favorably interacts with water; influences solubility and bioavailability. jetir.org |

| Heat of Formation | Relates to the thermodynamic stability of the molecule. jetir.org | |

| Ionization Potential | The energy required to remove an electron; influences charge-transfer interactions. jetir.org |

Conformational Analysis and Tautomerism Studies

The biological activity and reactivity of this compound are intimately linked to its three-dimensional shape and the potential for existing in different tautomeric forms. Computational studies are essential for exploring these aspects.

Conformational Analysis: The primary conformational feature of this compound is the interaction between the adjacent amino and carbaldehyde groups. Theoretical calculations on analogous structures, such as methyl-3-aminothiophene-2-carboxylate, have shown a strong preference for a planar conformation stabilized by an intramolecular hydrogen bond between one of the hydrogen atoms of the amino group and the carbonyl oxygen atom. mdpi.com This interaction forms a stable six-membered pseudo-ring, often described as an S(6) motif in graph-set analysis. mdpi.com This hydrogen bond significantly restricts the rotation around the C2-C(amino) and C3-C(aldehyde) bonds, locking the molecule into a predominantly planar arrangement. mdpi.com

Computational methods, such as Density Functional Theory (DFT), can be used to perform a potential energy surface scan by systematically rotating the key dihedral angles. These calculations confirm that the planar, hydrogen-bonded conformer is the global energy minimum. The energy barriers for rotation out of this stable conformation can also be calculated, providing insight into the molecule's flexibility at different temperatures.

Tautomerism: this compound can theoretically exist in several tautomeric forms, primarily involving proton transfer between the amino group and the ring nitrogen (in a protonated state) or the carbonyl oxygen. The two most significant forms are the amino-aldehyde tautomer and the imino-enol tautomer.

Amino-aldehyde (A): This is the commonly depicted form.

Imino-enol (B): This form arises from a proton shift from the amino group to the carbonyl oxygen, resulting in an imine at C2 and an enol at C3.

Quantum chemical calculations can determine the relative energies and thermodynamic stabilities of these tautomers. By calculating the Gibbs free energy of each tautomer in the gas phase and in different solvents (using models like SMD), researchers can predict the equilibrium population of each form. For most 2-aminothiophene derivatives, the amino form is overwhelmingly more stable than the imino tautomer due to the aromaticity of the thiophene ring, which would be disrupted in the imino form. The strong intramolecular hydrogen bond in the amino-aldehyde form further stabilizes it. mdpi.com

The table below summarizes key findings from computational studies on the conformation of related aminothiophene structures.

| Structural Feature | Computational Finding | Consequence |

| Intramolecular Bond | A strong N-H···O=C hydrogen bond is present. mdpi.com | Stabilizes a planar conformation, restricts rotation of substituents. |

| Molecular Geometry | The thiophene ring and the C2, C3 substituents are largely coplanar. mdpi.com | Enhances electronic conjugation across the molecule. |

| Rotational Barriers | Significant energy barriers exist for rotation around the C2-N and C3-C bonds. | The molecule is relatively rigid, adopting a well-defined low-energy shape. |

| Tautomeric Stability | The amino tautomer is significantly more stable than potential imino tautomers. | The amino form is the overwhelmingly predominant species at equilibrium. |

Future Directions and Emerging Research Frontiers for 2 Aminothiophene 3 Carbaldehyde Chemistry

Expansion of Sustainable and Atom-Economical Synthetic Methodologies

The future of chemical synthesis is intrinsically linked to the principles of green chemistry, emphasizing the reduction of waste, energy consumption, and use of hazardous materials. For 2-aminothiophene-3-carbaldehyde and its derivatives, a primary focus is the evolution of the Gewald reaction, the classical and most established method for their preparation. tubitak.gov.trnih.govarkat-usa.org This multicomponent reaction, which typically involves a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur, is already valued for its convergence. tubitak.gov.trarkat-usa.orgnih.gov However, emerging research seeks to push its environmental credentials further.

Key future trends include:

Solvent-Free and Alternative Media: Moving away from traditional organic solvents like ethanol (B145695) and DMF is a priority. Research is exploring solvent-free conditions, often utilizing high-speed vibration milling or microwave irradiation to drive reactions. tubitak.gov.trresearchgate.net The use of greener, recyclable solvents such as water or polyethylene (B3416737) glycol (PEG) is also gaining traction, sometimes enabling catalyst-free conditions. researchgate.net

Atom Economy: Methodologies that maximize the incorporation of all starting materials into the final product are highly sought after. researchgate.net Multicomponent reactions are inherently atom-economical, and future work will focus on designing new cascades where byproducts are minimized or eliminated entirely. nih.gov This includes developing transition-metal-free pathways that avoid the generation of metallic waste. organic-chemistry.org

Energy Efficiency: The use of alternative energy sources like ultrasound and microwaves is being explored to reduce reaction times and energy consumption compared to conventional heating. researchgate.net For instance, ultrasound activation has been used for the synthesis of 2-aminothiophenes in water under catalyst-free conditions. researchgate.net

Discovery of Novel Reactivity and Unexplored Transformation Pathways

While the fundamental reactivity of this compound is well-documented, its full synthetic potential remains to be unlocked. The molecule possesses multiple reactive sites: the nucleophilic amino group, the electrophilic aldehyde, and the thiophene (B33073) ring itself, which can undergo electrophilic substitution. tubitak.gov.tr Future research will delve into discovering novel transformations by exploiting the interplay between these functional groups.

Emerging areas of exploration include:

Domino and Cascade Reactions: Designing one-pot procedures that form multiple bonds in a single operation is a key frontier. The reaction of the 2-amino group with the 3-carbaldehyde can initiate cascades to build fused heterocyclic systems. For example, condensation with active methylene compounds followed by cyclization can yield thieno[2,3-b]pyridine (B153569) systems.

Novel Cyclizations: Researchers are exploring new ways to construct complex polycyclic scaffolds. The reaction of 2-aminothiophene-3-carboxamide (B79593) (a close derivative) with various reagents has been shown to produce a vast array of fused heterocycles, such as thieno[2,3-d]pyrimidines. tubitak.gov.trtubitak.gov.tr Similar strategies starting from the 3-carbaldehyde are a logical and promising extension, potentially leading to new ring systems with unique properties.

C-H Functionalization: Direct functionalization of the C-H bonds of the thiophene ring is a powerful and atom-economical strategy. Future work will likely focus on developing methods for the selective arylation or alkylation of the C-4 and C-5 positions, bypassing the need for pre-functionalized substrates.

Development of Catalytic Systems for Enhanced Efficiency and Selectivity

Catalysis is central to modern organic synthesis, offering pathways to reactions that are faster, more selective, and occur under milder conditions. For this compound chemistry, the development of novel catalytic systems is crucial for both its synthesis and its subsequent transformation.

Future research will likely concentrate on:

Heterogeneous Catalysis: The use of solid-supported or nanoparticle catalysts is a key aspect of green chemistry, as they can be easily recovered and reused. nih.govresearchgate.net Systems like ZnO nanoparticles, nano-clinoptilolite, and polyacrylonitrile (B21495) fiber-functionalized 4-dimethylaminopyridine (B28879) (DMAP) have been shown to be effective for Gewald-type syntheses. nih.gov The development of more robust and active heterogeneous catalysts will be a priority.

Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura reactions have been effectively used to synthesize aryl-substituted thiophene carbaldehydes from halogenated precursors. nih.gov Future efforts will aim to expand the scope of these reactions, using more diverse coupling partners and developing catalysts that operate at lower loadings and milder conditions. organic-chemistry.orgnih.gov

Asymmetric Catalysis: The synthesis of chiral, enantiomerically pure thiophene derivatives is a significant challenge. The development of chiral catalysts that can control the stereochemistry of reactions involving this compound would open up new avenues for the creation of complex molecules with specific biological activities.

Design and Synthesis of Next-Generation Molecular Scaffolds for Material Science

Thiophene-containing molecules are renowned for their applications in materials science, particularly in organic electronics. mdpi.comresearchgate.net The this compound core is an excellent building block for creating larger, π-conjugated systems with tailored electronic and optical properties.

Future directions in this area include:

Organic Electronics: The synthesis of novel oligomers and polymers incorporating the this compound unit is a promising route to new materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (FETs). nih.gov The amino and aldehyde groups provide convenient handles for polymerization and modification.

Dyes and Pigments: Thiophene-based azo dyes are known for their brightness and color-deepening effects. arkat-usa.org The this compound scaffold can be used to create new classes of dyes with enhanced properties for applications in textiles, printing, and data storage.

Sensors: The electron-rich nature of the thiophene ring and the reactive functional groups make this scaffold suitable for the design of chemosensors. Future work could involve incorporating this unit into larger systems designed to bind selectively to specific analytes, resulting in a detectable change in fluorescence or color.

Integration into Automated and High-Throughput Synthesis Platforms

The increasing demand for large libraries of novel compounds for drug discovery and materials screening has driven the development of automated synthesis technologies. The chemistry of this compound is well-suited for adaptation to these platforms.

Key areas for future development are:

Flow Chemistry: Translating the synthesis of 2-aminothiophenes and their derivatives from batch to continuous flow processes can offer significant advantages in terms of safety, scalability, and process control. The Gewald reaction, being a one-pot multicomponent reaction, is an ideal candidate for flow synthesis.

Robotic Synthesis: Automated platforms can be programmed to perform multi-step reaction sequences, purifications, and analyses. By developing robust and reliable reactions starting from this compound, researchers can use robotic systems to rapidly generate large libraries of diverse molecules. nih.gov This is particularly relevant for creating analogues for structure-activity relationship (SAR) studies in drug discovery.

Combinatorial Chemistry: The multicomponent nature of the Gewald synthesis and the multiple reactive sites on the this compound product make it a powerful tool for combinatorial chemistry. nih.govnih.gov Future research will focus on expanding the range of building blocks that can be used in these reactions to maximize the structural diversity of the resulting compound libraries.

常见问题

Q. What are the standard synthetic routes for 2-Aminothiophene-3-carbaldehyde, and how do reaction conditions influence yield?

Answer: The Gewald reaction is a common method for synthesizing 2-aminothiophene derivatives. Key steps include:

- Cyclocondensation: Reacting ketones or aldehydes with cyanoacetates and sulfur in polar solvents (e.g., DMF) under reflux.

- Optimization: Yields (60–85%) depend on substituent electronics and solvent choice. For example, electron-withdrawing groups on aryl substrates improve cyclization efficiency .

- Green Chemistry Alternatives: Solvent-free conditions or microwave-assisted synthesis reduce reaction time (from 24 h to 1–2 h) while maintaining yields >70% .

Q. Table 1: Representative Synthetic Conditions

| Substrate | Solvent | Catalyst | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Aryl aldehydes | DMF | None | 24 | 65–75 | |

| Aliphatic ketones | Ethanol | Piperidine | 6 | 70–80 | |

| Microwave-assisted | Solvent-free | — | 1 | 72 |

Q. How is this compound characterized structurally?

Answer:

- Spectroscopy:

- NMR: Distinct signals for the aldehyde proton (δ 9.8–10.2 ppm) and NH₂ group (δ 6.5–7.0 ppm) confirm the structure .

- IR: Stretching vibrations at 1680–1700 cm⁻¹ (C=O) and 3300–3400 cm⁻¹ (N–H) are diagnostic .

- X-ray Crystallography: Reveals planar thiophene rings and intermolecular hydrogen bonding, critical for stability .

Q. What are the typical biological targets of this compound derivatives?

Answer: Derivatives exhibit:

- Antimicrobial Activity: MIC values of 8–32 µg/mL against Staphylococcus aureus and E. coli via membrane disruption .

- Anti-inflammatory Effects: IC₅₀ = 12 µM for COX-2 inhibition in vitro, linked to the 3-carbaldehyde group’s electrophilicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of derivatives?

Answer:

- Data Triangulation: Compare assays (e.g., MIC vs. time-kill curves) to confirm antimicrobial potency .

- Structural Validation: Ensure purity via HPLC and characterize reactive intermediates (e.g., Schiff bases) that may skew results .

- Meta-Analysis: Cross-reference studies using shared scaffolds (e.g., 4-aryl substitutions) to identify trends in activity .

Q. What computational methods predict the reactivity of this compound in nucleophilic reactions?

Answer:

- DFT Calculations: Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack (e.g., aldehyde carbon) .

- Molecular Dynamics: Simulate solvent effects on reaction pathways; polar solvents stabilize transition states, reducing activation energy by 15–20% .

Q. Table 2: Computed Reactivity Parameters

| Parameter | Value (eV) | Role in Reactivity |

|---|---|---|

| HOMO Energy | -6.2 | Electron donation capacity |

| LUMO Energy | -1.8 | Electrophilicity |

| Band Gap | 4.4 | Kinetic stability |

Q. How do structural modifications impact antioxidant efficacy?

Answer:

- Substituent Effects: Introducing electron-donating groups (e.g., –OCH₃) at the 4-position enhances radical scavenging (EC₅₀ = 45 µM vs. 80 µM for unmodified analogs) by stabilizing phenoxyl radicals .

- Chelation Capacity: The 2-amino group coordinates metal ions (e.g., Fe²⁺), reducing Fenton reaction-driven oxidative stress .

Q. What strategies improve the scalability of this compound synthesis?

Answer:

- Flow Chemistry: Continuous reactors achieve 90% conversion in 30 minutes, avoiding batch-processing bottlenecks .

- Catalytic Recycling: Immobilized bases (e.g., silica-supported piperidine) reduce waste and enable 5 reaction cycles without yield loss .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。